molecular formula C12H15ClO B1356054 4'-Chloro-3,3-dimethylbutyrophenone CAS No. 60851-32-3

4'-Chloro-3,3-dimethylbutyrophenone

Cat. No.: B1356054
CAS No.: 60851-32-3
M. Wt: 210.7 g/mol
InChI Key: USBFSVPPZZVYBP-UHFFFAOYSA-N
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Description

4'-Chloro-3,3-dimethylbutyrophenone (CAS: 60851-32-3) is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.71 . It is also known by synonyms such as 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one and 4-(neopentylcarbonyl)chlorobenzene. This compound is primarily utilized in laboratory research, industrial applications, and chemical synthesis, with a purity specification of ≥97.0% . Its structure features a chloro substituent on the para position of the benzene ring and two methyl groups adjacent to the carbonyl group, which influence its steric and electronic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFSVPPZZVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561039
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60851-32-3
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3,3-dimethylbutyrophenone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4'-Chloro-3,3-dimethylbutyrophenone, the following structurally or functionally related compounds are analyzed:

4’-Chloro-3’-sulfamoyl-2-benzophenone Carboxylic Acid (CCA)

  • Structure: Contains a sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) group on the benzophenone backbone .
  • Applications : Identified as a related compound in the pharmacopeial analysis of chlorthalidone, a diuretic drug. It is monitored as an impurity (≤1.0%) in pharmaceutical formulations .
  • Key Differences: Unlike this compound, CCA’s polar functional groups (sulfamoyl and carboxylic acid) enhance solubility in aqueous media but reduce lipophilicity.

4'-Chloro-3,3'-dinitro-A-methylbenzophenone

  • Structure: A nitro-substituted benzophenone derivative with two nitro (-NO₂) groups and a methyl substituent .
  • Synthesis: Prepared via nitration of 4'-chloro-3-nitrobenzophenone in sulfuric acid, yielding a melting point of 131°C .
  • Key Differences: The nitro groups increase reactivity and thermal stability compared to this compound, making it suitable as a synthetic intermediate in high-energy materials or dyes.

4,4'-Dichloro-3-nitrobenzophenone

  • Structure : Features dual chloro substituents and a nitro group on adjacent aromatic rings (CAS: 31431-17-1) .
  • Safety : Classified under GHS guidelines with hazards including respiratory irritation and environmental toxicity .
  • Key Differences: The additional chloro and nitro substituents amplify its hazardous profile, contrasting with the relatively lower risk of this compound in laboratory settings .

Cyclic Pseudo-Trisaccharides (e.g., 3'-Chloro-3'-deoxyaminoglycosides)

  • Structure: Chlorinated aminoglycosides modified into cyclic pseudo-trisaccharides .
  • Activity : Despite structural complexity, these compounds lack antimicrobial activity, unlike their parent antibiotics .
  • Key Differences: The carbohydrate backbone and biological targeting distinguish them from the small-molecule ketone this compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Distinctive Properties
This compound C₁₂H₁₅ClO 210.71 Cl, dimethyl Lab synthesis, industrial research High steric hindrance, moderate lipophilicity
4’-Chloro-3’-sulfamoyl-2-benzophenone Carboxylic Acid C₁₄H₁₀ClNO₅S 363.75 Cl, SO₂NH₂, COOH Pharmaceutical impurity control Polar, water-soluble
4'-Chloro-3,3'-dinitro-A-methylbenzophenone C₁₄H₉ClN₂O₅ 344.69 Cl, NO₂, CH₃ Synthetic intermediate High thermal stability (m.p. 131°C)
4,4'-Dichloro-3-nitrobenzophenone C₁₃H₇Cl₂NO₃ 320.11 Cl, NO₂ Specialty chemicals Hazardous (GHS Class 8)

Key Research Findings

  • Structural Influence on Reactivity: The dimethyl groups in this compound hinder nucleophilic attacks at the carbonyl carbon, unlike nitro-substituted analogs, which are more electrophilic .
  • Safety Profiles: Nitro and sulfamoyl derivatives exhibit higher toxicity and regulatory scrutiny compared to the relatively benign this compound .

Biological Activity

Overview

4'-Chloro-3,3-dimethylbutyrophenone (CDMBP) is a synthetic compound with the molecular formula C12H15ClO, recognized for its potential biological activities. This compound features a phenone structure with a chlorine atom and two methyl groups, which influence its reactivity and interactions with biological systems. Research into CDMBP has focused on its synthesis, chemical properties, and biological effects, particularly in pharmacological applications.

  • IUPAC Name : 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 60851-32-3

CDMBP's biological activity is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to inhibit certain enzymes, leading to significant biological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Pharmacological Applications

Research indicates that CDMBP has potential therapeutic applications due to its anti-inflammatory and analgesic properties. It is being investigated for use in:

  • Pain management : By inhibiting COX enzymes, CDMBP may reduce pain and inflammation.
  • Cancer therapy : Preliminary studies suggest that CDMBP could have cytotoxic effects against certain cancer cell lines.

In Vitro Studies

  • Anti-inflammatory Activity : In vitro assays demonstrated that CDMBP significantly reduced prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of CDMBP on various cancer cell lines (e.g., HeLa and MCF-7). Results showed that CDMBP inhibited cell proliferation in a dose-dependent manner.
Cell LineIC50 (µM)Effect Observed
HeLa15Reduced viability
MCF-720Induced apoptosis

Animal Studies

In vivo studies using rodent models have further corroborated the anti-inflammatory effects of CDMBP. Administration of the compound resulted in decreased edema formation in paw inflammation models, supporting its potential use in treating inflammatory conditions.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
4-Chloro-3-methylbutyrophenoneLacks additional methyl groupsModerate anti-inflammatory effects
3,3-DimethylbutyrophenoneNo chlorine substitutionLimited biological activity
4-ChlorobutyrophenoneLacks methyl groupsLower potency compared to CDMBP

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